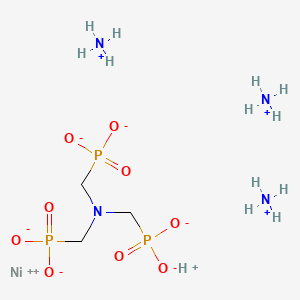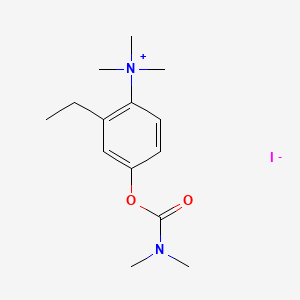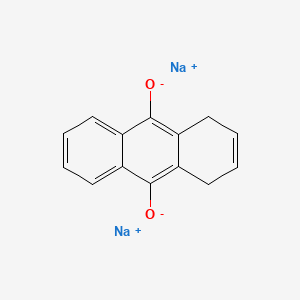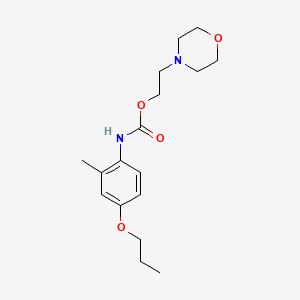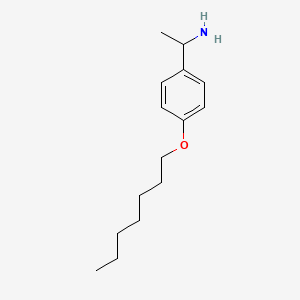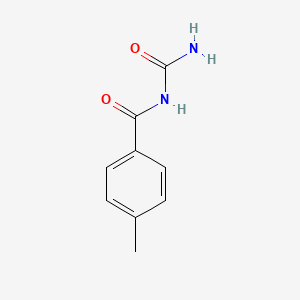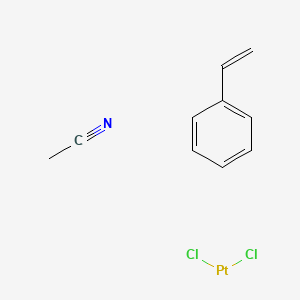
acetonitrile;dichloroplatinum;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “acetonitrile;dichloroplatinum;styrene” is a coordination complex that combines acetonitrile, dichloroplatinum, and styrene. Acetonitrile is a simple organic nitrile with the formula CH₃CN, often used as a solvent in organic synthesis . Dichloroplatinum, specifically cis-bis(acetonitrile)dichloroplatinum(II), is a platinum complex with the formula (CH₃CN)₂PtCl₂, known for its catalytic properties . Styrene is an organic compound with the formula C₆H₅CH=CH₂, widely used in the production of polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves the coordination of acetonitrile and styrene to a platinum center. The reaction typically occurs in a solvent such as acetonitrile, with dichloroplatinum(II) chloride as the platinum source. The reaction conditions often include mild temperatures and the presence of a base to facilitate the coordination process .
Industrial Production Methods
Industrial production of such coordination complexes often involves large-scale reactions in controlled environments. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired complex .
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur at the platinum center, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions often occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized platinum complexes, while substitution reactions can produce new coordination complexes with different ligands .
Aplicaciones Científicas De Investigación
The compound has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of the compound involves the coordination of acetonitrile and styrene to the platinum center, which facilitates various catalytic and biological activities. The platinum center can interact with molecular targets such as DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in the context of anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Hydrogen cyanide: A simpler nitrile with similar reactivity to acetonitrile.
Thiocyanic acid: Another nitrile compound with different functional properties.
Cyanogen chloride: A related compound with distinct chemical behavior.
Uniqueness
The uniqueness of the compound lies in its combination of acetonitrile, dichloroplatinum, and styrene, which imparts specific catalytic and biological properties.
Propiedades
Número CAS |
62993-37-7 |
|---|---|
Fórmula molecular |
C10H11Cl2NPt |
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
acetonitrile;dichloroplatinum;styrene |
InChI |
InChI=1S/C8H8.C2H3N.2ClH.Pt/c1-2-8-6-4-3-5-7-8;1-2-3;;;/h2-7H,1H2;1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
MGIHVDMHDGSIKN-UHFFFAOYSA-L |
SMILES canónico |
CC#N.C=CC1=CC=CC=C1.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


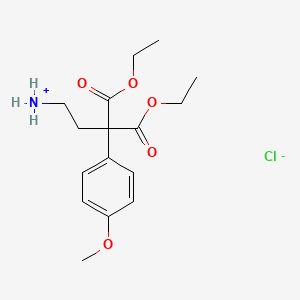
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
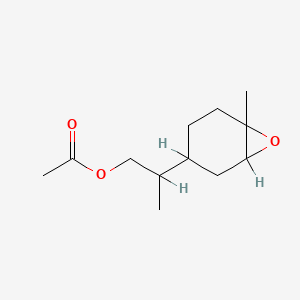
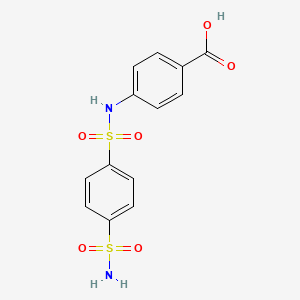
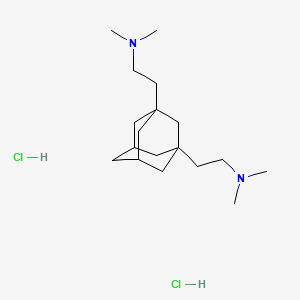
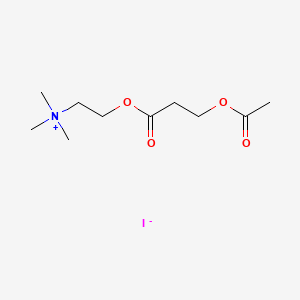
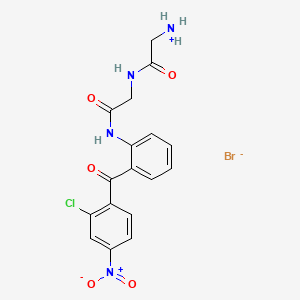
![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)
